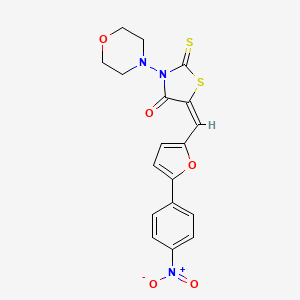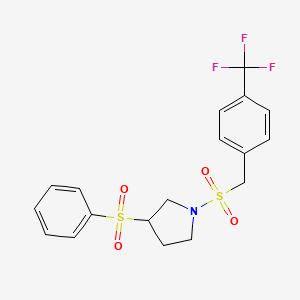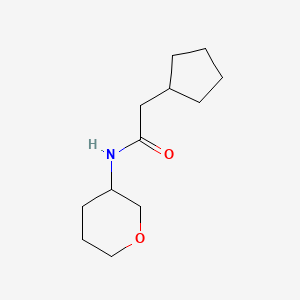
(E)-3-morpholino-5-((5-(4-nitrophényl)furan-2-yl)méthylène)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antimycobactériennes
La structure du composé suggère qu’il pourrait présenter des propriétés antimycobactériennes. Les chercheurs ont étudié ses dérivés, tels que le 5-(2-fluoro-4-nitrophényl)furan-2-carboxylate de méthyle, qui appartient à la même classe de composés. Ces agents à base de furane se sont avérés prometteurs pour interférer avec l’homéostasie du fer dans les mycobactéries . L’acquisition du fer est cruciale pour la survie des mycobactéries, ce qui rend ce domaine de recherche pertinent pour lutter contre la tuberculose (TB) .
Développement de médicaments contre la tuberculose
La tuberculose reste un problème de santé mondiale, et l’émergence de souches résistantes aux médicaments nécessite de nouvelles approches thérapeutiques. Le potentiel du composé en tant que candidat anti-TB justifie des recherches supplémentaires. Les chercheurs se sont concentrés sur l’identification de nouveaux médicaments ciblant des voies moléculaires inexplorées, notamment les mécanismes d’acquisition du fer . En inhibant des enzymes telles que la salicylate synthase MbtI, qui est impliquée dans la biosynthèse des sidérophores, des composés comme celui-ci pourraient perturber l’approvisionnement en fer de Mycobacterium tuberculosis (Mtb) .
Caractérisation structurale
Comprendre la structure cristalline du composé est essentiel pour la conception de médicaments. Les chercheurs ont analysé son dérivé d’ester fluoré, le 5-(2-fluoro-4-nitrophényl)furan-2-carboxylate de méthyle, en utilisant des techniques telles que la RMN 1H, la RMN 13C, la HRMS et la diffraction des rayons X sur monocristal (SC-XRD) . Ces études fournissent des informations précieuses sur sa conformation, sa liaison et ses interactions potentielles avec les cibles biologiques.
Études de cytotoxicité
Si les propriétés antimycobactériennes du composé sont prometteuses, son profil de cytotoxicité doit être évalué. Des essais in vitro, tels que le test MTT, peuvent évaluer son impact sur la viabilité cellulaire. Les chercheurs ont exploré des chalcones à base de furane apparentées contre des lignées cellulaires cancéreuses . L’étude des effets cytotoxiques de notre composé pourrait guider son utilisation sûre dans des thérapies potentielles.
Conclusion
En résumé, le potentiel antimycobactérien du composé, sa pertinence pour le développement de médicaments contre la tuberculose, sa caractérisation structurale et les études de cytotoxicité en font un sujet passionnant pour l’exploration scientifique. Des recherches supplémentaires sont nécessaires pour libérer tout son potentiel thérapeutique et contribuer à la lutte contre les maladies infectieuses.
Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. DOI: 10.3390/M1492 (E)-3-morpholino-5-((5-(4-nitrophényl)furan-2-yl)méthylène)-2-thioxothiazolidin-4-one. Theoretical and molecular mechanistic investigations of (3-(Furan-2-yl)pyrazol-4-yl) chalcones against A549 cell line. DOI: 10.1007/s00210-022-02344-x
Propriétés
IUPAC Name |
(5E)-3-morpholin-4-yl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-7-9-25-10-8-19)11-14-5-6-15(26-14)12-1-3-13(4-2-12)21(23)24/h1-6,11H,7-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHOPXUUNDFTC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)
![N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2540496.png)
![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)
![4-ethoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2540499.png)
![Ethyl 4-amino-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B2540502.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2540503.png)

![1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B2540505.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2540507.png)
![3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde](/img/structure/B2540508.png)

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

